Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate
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Overview
Description
Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate is an organic compound with the molecular formula C13H21Cl3O2. This compound is characterized by its unique structure, which includes multiple chlorine atoms and a double bond, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate typically involves the chlorination of a precursor compound followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus trichloride, and the esterification process may involve reagents like ethanol and sulfuric acid as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used to replace chlorine atoms.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the double bond in the compound’s structure allow it to participate in various chemical reactions, potentially affecting biological pathways and molecular interactions. The exact mechanism of action may vary depending on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Another compound with multiple chlorine atoms and an ester functional group.
Ethyl 4,6,8-trichloroquinoline-3-carboxylate: Similar in structure but with different positioning of chlorine atoms and functional groups.
Uniqueness
Ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate is unique due to its specific arrangement of chlorine atoms and the presence of a double bond, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62394-42-7 |
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Molecular Formula |
C13H21Cl3O2 |
Molecular Weight |
315.7 g/mol |
IUPAC Name |
ethyl 4,6,7-trichloro-2,3,3-trimethyloct-5-enoate |
InChI |
InChI=1S/C13H21Cl3O2/c1-6-18-12(17)8(2)13(4,5)11(16)7-10(15)9(3)14/h7-9,11H,6H2,1-5H3 |
InChI Key |
WKIXRRUPZOKORR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)C(C)(C)C(C=C(C(C)Cl)Cl)Cl |
Origin of Product |
United States |
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